(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-15-2-5-17(22)14-19(15)24-9-11-25(12-10-24)20(26)16-3-6-18(7-4-16)27-21-23-8-13-28-21/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMNXHMQDWSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components, including piperazine and thiazole moieties, suggest a diverse range of interactions with biological targets, making it a subject of significant scientific interest.
Synthesis
The synthesis of this compound typically involves the reaction of substituted piperazines with thiazole derivatives. For example, methods utilizing 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) have been employed to facilitate the formation of the desired methanone derivatives. The resulting compounds are characterized using various spectroscopic techniques such as NMR and IR spectroscopy .
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperazine structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that various derivatives of thiazole-piperazine hybrids show moderate to excellent activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | E. coli | 15 |
| 5b | S. aureus | 18 |
| 5c | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of related thiazole derivatives has also been explored. Compounds similar to the target structure have shown inhibitory effects on various cancer cell lines. For instance, studies have reported that certain thiazole-piperazine derivatives can inhibit Na+/K(+)-ATPase activity and exhibit effects on oncogenic pathways in cancer cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12a | Glioma | 10 |
| 12b | Breast Cancer | 15 |
| 5d | Lung Cancer | 12 |
The biological mechanisms underlying the activity of these compounds are multifaceted. The presence of the thiazole ring is believed to enhance binding affinity to biological targets, while the piperazine moiety may facilitate membrane penetration and interaction with intracellular targets. Notably, some studies suggest that these compounds may act as inhibitors of specific enzymes or receptors involved in cell proliferation and survival pathways .
Case Studies
Recent studies have highlighted the effectiveness of thiazole-piperazine derivatives in clinical settings. For example, a study involving a series of synthesized compounds demonstrated significant growth inhibition in human cancer cell lines, indicating their potential as lead candidates for further development . Another investigation focused on the antimicrobial efficacy against resistant strains, showcasing the relevance of these compounds in addressing public health challenges posed by antibiotic resistance .
Comparison with Similar Compounds
Piperazine Substituent Variations
Key Insight: The 5-chloro-2-methylphenyl substituent in the target compound balances lipophilicity and moderate steric bulk, contrasting with the hydrophilic hydroxypiperidino group in or the bulky tert-butyl in .
Phenyl Ring Substituent Variations
| Compound Name | Phenyl Substituent | Key Properties | Reference |
|---|---|---|---|
| This compound | Thiazol-2-yloxy | Thiazole’s electron-rich nature may facilitate π-π interactions in binding. | - |
| (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | Thiazol-2-yloxy (shared) + trifluoromethylphenyl | Trifluoromethyl enhances electronegativity and metabolic stability. | |
| 4-(4-Amino-3-methoxyphenyl)piperazin-1-ylmethanone | Amino + methoxy | Amino group increases polarity; methoxy may improve solubility. | |
| Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone | Quinoline + sulfonyl group | Sulfonyl group introduces strong electron-withdrawing effects. |
Heterocyclic Modifications
| Compound Name | Heterocycle | Key Properties | Reference |
|---|---|---|---|
| This compound | Thiazole | Thiazole’s sulfur atom may participate in metal coordination or hydrophobic interactions. | - |
| 4-(4-aminobenzoyl)piperazin-1-ylmethanone | Furan | Furan’s oxygen atom increases polarity but reduces stability under acidic conditions. | |
| (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone | Nitrophenyl | Nitro group is strongly electron-withdrawing, potentially affecting redox properties. | |
| [4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone derivatives | Pyrrole + thiazole | Pyrrole’s planar structure may enhance stacking interactions. |
Key Insight : Thiazole in the target compound provides greater chemical stability compared to furan and broader pharmacophore versatility than nitro groups .
Pharmacological Implications
Piperazine derivatives are known for diverse bioactivities, including antipsychotic, antimicrobial, and anticancer effects .
- Receptor Targeting : Thiazole and chloro-methyl groups may enhance affinity for serotonin or dopamine receptors.
- Enzyme Inhibition: The methanone bridge and aromatic systems could inhibit kinases or proteases, similar to SARS-CoV-2 inhibitors in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
